1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole

Lipophilicity Drug Permeability Lead Optimization

The compound 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole (CAS 873672-22-1) is a synthetic small molecule within the 1-sulfonylbenzimidazole class, defined by a benzimidazole core N-substituted with a 3-ethyl-4-methoxybenzenesulfonyl group. It is primarily utilized as a specialized building block and screening compound in medicinal chemistry, where the electron-donating ethyl and methoxy substituents on the phenyl ring modulate the scaffold's physicochemical and biological profile.

Molecular Formula C16H16N2O3S
Molecular Weight 316.4g/mol
CAS No. 873672-22-1
Cat. No. B344975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole
CAS873672-22-1
Molecular FormulaC16H16N2O3S
Molecular Weight316.4g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
InChIInChI=1S/C16H16N2O3S/c1-3-12-10-13(8-9-16(12)21-2)22(19,20)18-11-17-14-6-4-5-7-15(14)18/h4-11H,3H2,1-2H3
InChIKeyGTYUCRNAWPLHHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

873672-22-1 Procurement Guide: Key Properties of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole


The compound 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole (CAS 873672-22-1) is a synthetic small molecule within the 1-sulfonylbenzimidazole class, defined by a benzimidazole core N-substituted with a 3-ethyl-4-methoxybenzenesulfonyl group . It is primarily utilized as a specialized building block and screening compound in medicinal chemistry, where the electron-donating ethyl and methoxy substituents on the phenyl ring modulate the scaffold's physicochemical and biological profile . Its structural complexity offers a distinct starting point for lead optimization compared to simpler analogs .

Why Generic 1-Sulfonylbenzimidazoles Cannot Substitute for CAS 873672-22-1


Generic substitution within the 1-sulfonylbenzimidazole class is scientifically unsound due to the profound impact of aryl ring substitution on lipophilicity, metabolic stability, and target selectivity. For example, the presence and position of the ethyl group in 873672-22-1 directly alters its computed XLogP3 by +0.8 units compared to the 4-methoxy analog, which would significantly affect passive membrane permeability and CYP450 enzyme interactions . Experimental data confirms that 873672-22-1 exhibits a distinct cytochrome P450 inhibition fingerprint, with a Ki of 52,600 nM for CYP3A2 and >100,000 nM for CYP1A2, 2D1, 2E1, and 2C6 in rat liver microsomes . This selectivity profile, orchestrated by the specific 3-ethyl-4-methoxy motif, would not be replicated by other regioisomers or unsubstituted analogs, leading to unpredictable off-target effects or altered in vivo pharmacokinetics if interchanged .

Quantitative Differentiation of 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole Against Analogs


Enhanced Lipophilicity for Membrane Permeability vs. 4-Methoxy Analog

The target compound's XLogP3 of 3.4 is 0.8 units higher than the 2.6 value of 1-(4-methoxyphenyl)sulfonylbenzimidazole (CAS 321979-07-1, PubChem CID 746466), indicating a substantially greater partition coefficient into lipid bilayers . This difference in lipophilicity is directly correlated with enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.

Lipophilicity Drug Permeability Lead Optimization

Preferential CYP3A2 Inhibition Profile for DMPK Studies

In vitro profiling in rat liver microsomes reveals a clear selectivity window for CYP3A2 (Ki = 52,600 nM) over four other major CYP isoforms . The Ki values for CYP1A2, 2D1, 2E1, and 2C6 are all above 127,000 nM, representing a minimum 2.4-fold selectivity margin. This contrasts with many non-selective CYP inhibitors and provides a defined, low-risk profile for drug-drug interaction (DDI) assessment in preclinical development.

Cytochrome P450 Drug Metabolism CYP Selectivity

Increased Molecular Complexity for Advanced Scaffold Diversification

The compound possesses 4 rotatable bonds, a Molecular Weight of 316.4 g/mol, and a Complexity score of 476, compared to 3 rotatable bonds, a MW of 288.3 g/mol, and a Complexity score of 426 for the 4-methoxy analog . The additional ethyl substituent increases the fraction of sp3-hybridized carbons (Fsp3), which is positively correlated with clinical success in drug development.

Molecular Complexity Fragment-Based Drug Discovery Medicinal Chemistry

Potential for Enhanced Metabolic Stability via Ethyl Substitution

The CYP450 inhibition data shows Ki values >100,000 nM for CYP2E1 and CYP2C6 , isoforms commonly associated with the metabolism of small, lipophilic molecules. The presence of the ethyl group at the meta-position may sterically hinder oxidation at these sites, a phenomenon supported by class-level SAR for alkyl-substituted aromatics where increased branching reduces CYP-mediated metabolism . While direct metabolic stability data is not available, this inferred stability provides a rationale for selecting this compound over the 4-methoxy analog for in vivo studies.

Metabolic Stability CYP450 Metabolism In Vitro ADME

Evidence-Backed Application Scenarios for 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole


Cell-Based Phenotypic Screening for Intracellular Targets

The compound's XLogP3 of 3.4, which is a 0.8-unit increase over the 4-methoxy analog, makes it the preferred scaffold for assays requiring passive membrane permeability . Its favorable lipophilicity, combined with low molecular weight, ensures it can cross cell membranes to engage cytosolic or nuclear targets in high-content screening campaigns.

CYP3A2-Focused Probe Molecule for Pharmacokinetic Profiling

The compound exhibits a unique selectivity margin for CYP3A2 (Ki = 52,600 nM) over other major CYP isoforms (Ki > 127,000 nM), making it a suitable probe for dissecting CYP3A2-specific metabolic pathways in rat hepatocyte models without confounding inhibition of other CYP enzymes . This profile is rare among benzimidazole scaffolds, which are often pan-CYP inhibitors.

Fragment-Based Lead Generation and Scaffold Hopping

With 4 rotatable bonds and a higher molecular complexity score (476) compared to the 4-methoxy analog, this compound serves as a superior fragment core for generating diverse libraries . The ethyl group provides a non-planar moeity that can be leveraged for scaffold hopping to improve target selectivity and reduce aromatic ring count, a strategy linked to higher clinical success rates.

In Vivo Efficacy Models with Minimal Metabolic Liability

The high Ki values against CYP2E1 (196,000 nM) and CYP2C6 (203,000 nM) suggest the compound may resist first-pass metabolism in rodent models, a critical advantage for achieving therapeutic plasma concentrations . This inferred stability makes it a strategic choice for lead series where other members have failed due to rapid hepatic clearance.

Quote Request

Request a Quote for 1-(3-Ethyl-4-methoxyphenyl)sulfonylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.